5-Methyl-1-benzothiophene-2-sulfonyl chloride
Overview
Description
5-Methyl-1-benzothiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C9H7ClO2S2 and its molecular weight is 246.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoredox-Catalyzed Cascade Annulation
One application involves the photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides, including 5-methyl-1-benzothiophene-2-sulfonyl chloride. This process facilitates the synthesis of benzothiophenes and benzoselenophenes at ambient temperatures, offering moderate to good yields. This innovative method expands the toolbox for synthesizing complex heterocycles efficiently, demonstrating the compound's utility in facilitating novel synthetic pathways (Yan et al., 2018).
Synthesis of Hindered N-Methylated Tetrapeptide
Another application is seen in the solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides, where this compound acts as an intermediate. This method highlights the compound's role in peptide synthesis, showcasing its contribution to producing complex biological molecules with potential therapeutic applications (Vedejs & Kongkittingam, 2000).
Development of Nonlinear Optical Materials
The synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics is another significant application. These materials, derived from reactions involving sulfonyl chlorides like this compound, demonstrate efficient optical nonlinearities, high thermal stability, and good transparency, making them ideal for use in nonlinear optical materials. Such advancements underscore the compound's importance in developing new materials for technological applications (Chou et al., 1996).
Biodegradation Studies
Research on the biodegradation of benzothiophene sulfones by filamentous bacteria highlights the environmental relevance of this compound. Studies have shown that certain bacteria can use its sulfones as carbon, sulfur, and energy sources, providing insights into the environmental degradation of aromatic sulfones. This research is pivotal for understanding the biodegradation pathways of synthetic compounds and their impact on environmental health (Bressler et al., 1999).
Properties
IUPAC Name |
5-methyl-1-benzothiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S2/c1-6-2-3-8-7(4-6)5-9(13-8)14(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGJYXHTCDQVDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383397 | |
Record name | 5-methyl-1-benzothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90273-30-6 | |
Record name | 5-methyl-1-benzothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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